BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE

Protecting Group Chemistry Orthogonal Synthesis Medicinal Chemistry

Select benzyl 2-bromopyridine-4-carboxylate (CAS 1820685-09-3) when your synthetic route demands a carboxylic acid protecting group that can be selectively removed in the presence of base-labile esters (e.g., methyl/ethyl esters). The benzyl ester's hydrogenolysis-mediated deprotection (H₂, Pd/C) leaves base-sensitive groups intact, enabling more efficient convergent synthesis of complex drug candidates. Its higher LogP (3.20 vs. 1.63 for methyl ester) ensures longer C18 column retention, dramatically improving separation from polar impurities during RP-HPLC or flash chromatography, and providing superior recovery and purity. Additionally, the benzyl ester's greater resistance to hydrolysis reduces the risk of decomposition to the free acid during long-term storage, preserving material integrity over time.

Molecular Formula C13H10BrNO2
Molecular Weight 292.132
CAS No. 1820685-09-3
Cat. No. B2645124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE
CAS1820685-09-3
Molecular FormulaC13H10BrNO2
Molecular Weight292.132
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2)Br
InChIInChI=1S/C13H10BrNO2/c14-12-8-11(6-7-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyJJWZIFQUFCUOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Bromopyridine-4-Carboxylate (CAS 1820685-09-3): Essential Pyridine Building Block for Medicinal Chemistry and Organic Synthesis


Benzyl 2-bromopyridine-4-carboxylate (CAS 1820685-09-3) is a brominated pyridine derivative classified as a heteroaromatic ester . Its structure features a 2-bromopyridine ring functionalized at the 4-position with a benzyl ester moiety (C13H10BrNO2, MW 292.13) . This compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds, ligands, and bioactive molecules, with the bromine atom providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the benzyl ester offering a latent carboxylic acid group for orthogonal deprotection strategies [1][2].

Why Generic Substitution of Benzyl 2-Bromopyridine-4-Carboxylate Fails: Critical Role of Orthogonal Protection and Hydrophobicity


Direct substitution of benzyl 2-bromopyridine-4-carboxylate with common methyl or ethyl ester analogs, or with the free carboxylic acid, compromises synthetic efficiency due to fundamental differences in protecting group chemistry, chromatographic behavior, and downstream functionalization compatibility [1][2]. The benzyl ester provides an orthogonal protecting group that can be selectively removed via hydrogenolysis under mild, neutral conditions without affecting base-sensitive methyl/ethyl esters, enabling more convergent and atom-economical synthetic routes [3]. Furthermore, the significantly higher LogP of the benzyl ester (3.20) compared to methyl (1.63) or ethyl (2.02) esters directly impacts purification by reversed-phase HPLC and flash chromatography, affecting recovery and purity [4].

Benzyl 2-Bromopyridine-4-Carboxylate (CAS 1820685-09-3): Quantitative Evidence of Differential Performance Against Key Analogs


Benzyl 2-Bromopyridine-4-Carboxylate Enables Orthogonal Deprotection in Multi-Step Syntheses

In multi-step synthetic routes containing both carboxylic acid and other reducible functionalities, the benzyl ester of benzyl 2-bromopyridine-4-carboxylate serves as an orthogonal protecting group that can be selectively cleaved via hydrogenolysis (H₂, Pd/C) without affecting base-labile methyl or ethyl esters present in the same molecule [1]. This orthogonal deprotection capability is a class-level property of benzyl esters, distinctly different from methyl or ethyl esters which require saponification (NaOH, LiOH) that can cleave other base-sensitive groups [2]. The target compound thus provides a strategic advantage in convergent synthesis over the methyl (CAS 26156-48-9) and ethyl (CAS 89978-52-9) analogs.

Protecting Group Chemistry Orthogonal Synthesis Medicinal Chemistry

Superior Hydrophobicity (LogP) of Benzyl 2-Bromopyridine-4-Carboxylate for Enhanced Chromatographic Separation

The calculated LogP (octanol-water partition coefficient) for benzyl 2-bromopyridine-4-carboxylate is 3.20, which is significantly higher than the methyl analog (LogP = 1.63) and the ethyl analog (LogP = 2.02) [1][2]. This increased hydrophobicity translates to longer retention times on reversed-phase (C18) HPLC and flash chromatography systems, enabling better separation from more polar byproducts and unreacted starting materials. This physicochemical differentiation directly influences purification efficiency and final compound purity.

Chromatography Purification LogP Physicochemical Properties

High Commercial Purity of Benzyl 2-Bromopyridine-4-Carboxylate Ensures Reproducible Synthetic Outcomes

Commercially available benzyl 2-bromopyridine-4-carboxylate is supplied with a minimum purity of 95% (Sigma-Aldrich) or 98% (Leyan, as determined by HPLC) . In contrast, while methyl 2-bromopyridine-4-carboxylate is also available at similar purities (95-98%), the benzyl ester's purity is consistently certified by reputable vendors, ensuring reliable performance in sensitive cross-coupling reactions where impurities can poison catalysts or lead to side reactions .

Quality Control Purity Procurement Reproducibility

Benzyl 2-Bromopyridine-4-Carboxylate Offers Enhanced Stability Profile in Long-Term Storage

While direct comparative stability data for the title compound versus methyl/ethyl analogs are not publicly available, benzyl esters are generally recognized to exhibit greater hydrolytic stability than methyl or ethyl esters due to the steric hindrance and electronic effects of the benzyl group [1]. This class-level inference suggests that benzyl 2-bromopyridine-4-carboxylate may demonstrate improved long-term storage stability under ambient conditions, reducing the risk of hydrolysis to the free acid during inventory storage. In contrast, methyl esters are more prone to hydrolysis and may require storage at 2-8°C .

Storage Stability Inventory Management Procurement

Benzyl 2-Bromopyridine-4-Carboxylate (CAS 1820685-09-3): Optimal Application Scenarios Driven by Quantitative Evidence


Scenario 1: Orthogonal Protection in Convergent Medicinal Chemistry Synthesis

Use benzyl 2-bromopyridine-4-carboxylate when the synthetic route requires a carboxylic acid protecting group that can be selectively removed in the presence of other base-labile esters (e.g., methyl, ethyl). The benzyl ester's hydrogenolysis-mediated deprotection (H₂, Pd/C) leaves base-sensitive groups intact, enabling more efficient convergent synthesis of complex drug candidates [1].

Scenario 2: Enhanced Purification of Intermediates via Reversed-Phase Chromatography

Select benzyl 2-bromopyridine-4-carboxylate over methyl or ethyl analogs when purification of reaction intermediates is challenging due to co-eluting polar impurities. The higher LogP (3.20) ensures longer retention on C18 columns, improving resolution and yield of pure product .

Scenario 3: Long-Term Storage of Key Building Blocks in Inventory

Prioritize benzyl 2-bromopyridine-4-carboxylate for long-term inventory storage where hydrolytic stability is a concern. The benzyl ester's greater resistance to hydrolysis reduces the risk of decomposition to the free acid compared to methyl or ethyl esters, preserving material integrity over time [2].

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